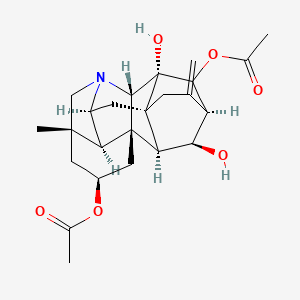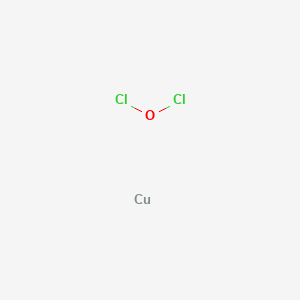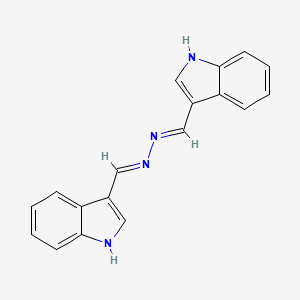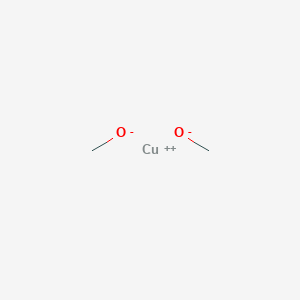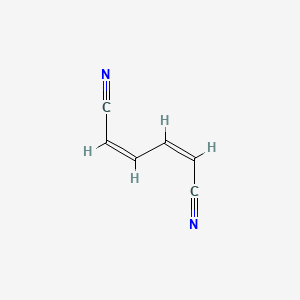
Reactive Black 5
Overview
Description
Reactive Black 5, also known as Remazol Black B, is a type of textile azo dye . It is widely used in various industries including paper due to its bright color and high stability . The functional group of the dye forms a covalent link with the substrate functional group .
Synthesis Analysis
This compound can be removed from aqueous solutions using a sono-catalytic process combined with local yellow montmorillonite in the presence of H2O2 . The structure and morphology of the catalyst were investigated using FTIR, SEM, and XRF techniques .
Molecular Structure Analysis
This compound has an empirical formula of C26H21N5Na4O19S6 and a molecular weight of 991.82 . It belongs to the vinyl sulphone type of reactive dyes . The interactions between this compound and human serum albumin have been studied using combined spectroscopic and molecular dynamics simulation approaches .
Chemical Reactions Analysis
The removal of this compound from aqueous solutions has been evaluated by various methods. One study showed that the biosorption process of this compound dye onto Azolla filiculoides biomass was quite rapid, with the biosorption equilibrium status being attained within 60 minutes of reaction initiation . Another study showed that the oxidative degradation of this compound in aqueous solution was investigated using Fenton, photo Fenton, sono Fenton, and sono photo Fenton processes .
Physical And Chemical Properties Analysis
This compound is a powder with a dye content of ≥50% . It has a melting point of >300 °C and a density of 1.21 g/cm3 at 20 °C . The maximum absorption wavelength (λmax) is 597 nm .
Scientific Research Applications
Electrocoagulation using sacrificial iron electrodes is effective for the decolorization of Reactive Black 5, with a removal efficiency of 98.8% under optimal conditions (Şengil & Ozacar, 2009).
Mn–Al powders produced by ball-milling processes show high efficiency in the degradation of this compound, with complete decolorization achieved within 30 minutes (Mbarek et al., 2017).
Capillary electrophoresis (CE) offers a fast and efficient detection method for analyzing reactive dyestuffs like this compound and their hydrolysis products (Ojstršek et al., 2008).
Advanced oxidation processes, including the combination of hydrogen peroxide and UV radiation, are promising for the decolorization and mineralization of this compound (El-Dein et al., 2001).
Photocatalytic oxidative degradation using TiO(2)-P25 as a photocatalyst and sunlight as an irradiation source can effectively degrade this compound (Muruganandham et al., 2006).
Adsorption methods, including the use of activated carbons and bone char, are effective for the removal of this compound from aqueous solutions (Ip et al., 2010).
A comprehensive review on the adsorption method for removing this compound from wastewaters highlights its effectiveness, simplicity, and low cost (Jalali Sarvestani & Doroudi, 2020).
Lanthanide (La3+, Ce3+, Eu3+) modified ZnO demonstrates significant efficiency in the photocatalytic degradation of this compound in sea water under UV-light irradiation (Kaneva et al., 2015).
Mechanism of Action
Target of Action
Reactive Black 5 (RB5) is a type of azo dye that is widely used in the textile industry . The primary targets of RB5 are the organic materials it is designed to color, such as cotton and other cellulose fibers . The functional group of the dye forms a covalent link with substrate functional group .
Mode of Action
RB5 belongs to the vinyl sulphone type of reactive dyes . It works by forming covalent bonds with its targets, specifically the hydroxyl groups present in cellulose fibers . This bond formation is facilitated by the vinyl sulphone group in RB5, which acts as an electrophile and reacts with the nucleophilic hydroxyl groups in the fibers .
Biochemical Pathways
, UV/TiO2-based degradation, and biodegradation. In the case of biodegradation, it can be degraded by the laccase enzyme in Ganoderma lucidum .
Pharmacokinetics
RB5 is resistant to degradation in wastewater treatment plants as they remain unaffected towards sunlight, oxidizing agents, and microorganisms . It can be degraded through specific processes such as uv/tio2-based degradation and biodegradation .
Result of Action
The primary result of RB5’s action is the imparting of color to textile materials . . It can cause depletion in the dissolved oxygen in water bodies, leading to anoxic conditions that pose a threat to aquatic life .
Action Environment
The action of RB5, particularly its degradation, can be influenced by various environmental factors. For instance, the efficiency of UV/TiO2-based degradation can be affected by the intensity of UV light . Similarly, the efficiency of biodegradation can be influenced by factors such as the presence of appropriate microorganisms and environmental conditions conducive to their activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYIRIMGZMCPC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5Na4O19S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027787 | |
| Record name | C.I. reactive black 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
991.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
17095-24-8, 12225-25-1 | |
| Record name | Remazol Black B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. reactive black 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REACTIVE BLACK 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



